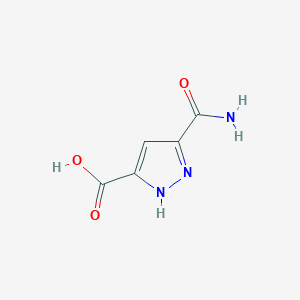

5-Carbamoyl-1h-pyrazole-3-carboxylic acid

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govmdpi.com Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of a wide array of functional molecules. mdpi.comglobalresearchonline.net The pyrazole nucleus is present in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. globalresearchonline.net This has led to its extensive use in medicinal chemistry for the development of new therapeutic agents. nih.govmdpi.com The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups further enhances its importance in drug design.

Overview of "5-Carbamoyl-1H-Pyrazole-3-Carboxylic Acid" as a Key Scaffold in Academic Research

Within the diverse family of pyrazole derivatives, this compound has emerged as a significant building block in academic and industrial research. Its structure, featuring both a carboxylic acid and a carboxamide group, provides multiple points for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. This bifunctionality makes it a valuable scaffold for constructing more complex molecules, including potential therapeutic agents and functional materials. chiralen.comdergipark.org.tr Patents have indicated its utility in the development of bromodomain inhibitors and as an agonist for the nicotinic acid receptor for the potential treatment of dyslipidemia. chiralen.comnih.govresearchgate.net

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅N₃O₃ |

| Molecular Weight | 155.11 g/mol |

| CAS Number | 1401570-10-2 |

A data table providing key identifiers for this compound.

Scope and Research Focus of the Academic Review

This review will focus exclusively on the chemical compound this compound. It will provide a detailed examination of its synthesis, chemical properties, and its applications as a scaffold in academic research. The content will adhere strictly to the outlined sections, presenting detailed research findings where available and referencing closely related compounds to provide a comprehensive understanding of its chemical context.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(9)2-1-3(5(10)11)8-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHBEMLNBWHEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401570-10-2 | |

| Record name | 5-carbamoyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Scaffold Modification of 5 Carbamoyl 1h Pyrazole 3 Carboxylic Acid

Synthesis of Diverse Esters and Amides from the Carboxylic Acid Moiety

The carboxylic acid at the C-3 position of 5-Carbamoyl-1H-pyrazole-3-carboxylic acid is a prime site for derivatization, readily converted into a variety of esters and amides. These modifications are fundamental in exploring the structure-activity relationships of pyrazole-based compounds.

Esterification: The synthesis of esters is typically achieved through standard acid-catalyzed esterification with various alcohols or by converting the carboxylic acid to a more reactive acid chloride followed by reaction with an alcohol. For instance, pyrazole-3-carboxylic acids can be reacted with alcohols in the presence of a catalytic amount of a strong acid. researchgate.netresearchgate.net A common method involves the use of thionyl chloride (SOCl₂) to form the pyrazole-3-carbonyl chloride, which is then reacted with the desired alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.netdergipark.org.tr This approach has been used to synthesize a range of alkyl and aryl esters. researchgate.net

Amidation: Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods are applied to couple the C-3 carboxylic acid with a wide array of amines. growingscience.com Direct condensation of the carboxylic acid with an amine using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) is a widely used strategy. researchgate.net Alternatively, the acid chloride intermediate can be reacted with primary or secondary amines to yield the corresponding amides. dergipark.org.trniscpr.res.inbohrium.com This has been employed to synthesize series of pyrazole-3-carboxamides for various biological evaluations. niscpr.res.innih.govresearchgate.net

Table 1: Examples of Ester and Amide Synthesis from Pyrazole-3-Carboxylic Acid Derivatives This table is interactive. Click on the headers to sort.

| Derivative Type | Reagents | General Outcome | Reference |

|---|---|---|---|

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Direct esterification, equilibrium-driven. | researchgate.net |

| Esters | 1. SOCl₂ or Oxalyl Chloride 2. Alcohol, Pyridine | High-yielding synthesis via acid chloride intermediate. | researchgate.netdergipark.org.tr |

| Amides | Amine, EDCI, HOBt | Mild conditions, suitable for a wide range of amines. | researchgate.net |

| Amides | 1. SOCl₂ 2. Amine, Base (e.g., TEA) | Versatile method for primary and secondary amines. | dergipark.org.trniscpr.res.in |

| Amides | Amine, TiCl₄, Pyridine | Alternative method for amide bond formation. | nih.govmdpi.com |

Exploration of Pyrazole (B372694) N-Substitution Patterns

The pyrazole ring contains two nitrogen atoms, and their substitution plays a critical role in modulating the electronic and steric properties of the molecule, which in turn influences biological activity. nih.gov N-substitution of unsymmetrical pyrazoles like this compound can lead to two possible regioisomers, the N1 and N2 substituted products.

The regioselectivity of N-alkylation is often influenced by steric hindrance and the reaction conditions. acs.orglookchem.com Generally, substitution at the less sterically hindered nitrogen (N1) is favored. acs.orglookchem.com Common methods for N-alkylation involve the use of alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.orglookchem.com The choice of base and solvent can be critical; for instance, K₂CO₃ and Cs₂CO₃ in DMSO have proven effective for regioselective N-alkylation. lookchem.com

More recent methods have explored acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles, offering an alternative to traditional base-mediated approaches. mdpi.comsemanticscholar.orgresearchgate.net This method can provide good yields, although it may still result in a mixture of regioisomers, with the major product often determined by steric factors. mdpi.comsemanticscholar.org Biocatalytic approaches using engineered enzymes have also emerged, demonstrating the potential for highly regioselective N-alkylation with simple haloalkanes. nih.gov

Introduction of Various Substituents at Pyrazole Ring Positions (C-4, C-5)

Functionalization of the carbon atoms of the pyrazole ring, specifically at the C-4 and C-5 positions, further expands the chemical space accessible from the this compound scaffold.

C-5 Position: The C-5 position is often targeted for arylation reactions. researchgate.netacademie-sciences.fr Palladium-catalyzed direct C-H arylation has become a powerful tool for this purpose. researchgate.netacademie-sciences.fr In pyrazoles with available C-4 and C-5 positions, controlling the regioselectivity can be challenging, sometimes leading to mixtures of products. academie-sciences.fracademie-sciences.fr To achieve selective C-5 arylation, a common strategy is to introduce a blocking group at the C-4 position. academie-sciences.fracademie-sciences.fr Ester groups have been shown to be effective and removable blocking groups, directing the arylation to the C-5 position. academie-sciences.fr

C-4 Position: The C-4 position can also be functionalized. For instance, iodine(III)-mediated reactions have been used to introduce heteroatom substituents at the C-4 position of pyrazolines, which can then be oxidized to pyrazoles. acs.org The introduction of substituents at C-4 can be influenced by the groups already present on the ring. The nature of the fused ring in C4–C5 fused pyrazol-3-amines has been shown to control the regioselectivity of subsequent reactions. rsc.org

Annulation Reactions Leading to Fused Heterocyclic Systems Incorporating the Pyrazole Carboxylic Acid Motif

The dicarbonyl nature of pyrazole-3-carboxylic acid derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridazinones. These fused systems are often of great interest due to their structural analogy to endogenous purines. tsijournals.com

Pyrazolopyrimidines: Pyrazolo[3,4-d]pyrimidines can be synthesized by constructing the pyrimidine (B1678525) ring onto a pre-existing pyrazole. tsijournals.com For example, a pyrazole carboxylic acid amide can undergo intramolecular cyclization upon heating to form a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. tsijournals.com The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives continues to be an active area of research, with various synthetic methods being employed. nih.gov

Pyrazolopyridazinones: These fused systems can be obtained through the cyclocondensation of pyrazole-3-carboxylic acid derivatives with hydrazine (B178648) or its derivatives. dergipark.org.trresearchgate.netresearchgate.net The reaction of a pyrazole-3-carboxylic acid with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolo[3,4-d]pyridazinone. researchgate.net Similarly, the acid chloride of a pyrazole-3-carboxylic acid can also be used in cyclization reactions with hydrazines to yield pyrazolopyridazinones. dergipark.org.tr

Table 2: Examples of Annulation Reactions This table is interactive. Click on the headers to sort.

| Fused System | Precursor | Reagent | General Method | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Pyrazole carboxylic acid amide | Heat | Intramolecular cyclization | tsijournals.com |

| Pyrazolo[3,4-d]pyridazinone | Pyrazole-3-carboxylic acid | Hydrazine hydrate | Cyclocondensation | researchgate.net |

| Pyrazolo[3,4-d]pyridazinone | Pyrazole-3-carbonyl chloride | Hydrazine derivatives | Cyclocondensation | dergipark.org.tr |

Chemo- and Regioselective Derivatization Challenges and Solutions

The presence of multiple reactive sites in this compound (the carboxylic acid, the amide, the two ring nitrogens, and the C-4 position) presents significant challenges in achieving chemo- and regioselectivity.

A primary challenge is the regioselective N-substitution, as alkylation can occur at either of the two ring nitrogens, potentially leading to isomeric mixtures. acs.orglookchem.com A solution to this is the careful selection of reaction conditions, such as the base and solvent system, which can favor the formation of one regioisomer over the other, often the less sterically hindered one. acs.orglookchem.com DFT calculations have been used to predict the most stable tautomer and thus the likely site of reaction, providing a theoretical basis for observed regioselectivity. rsc.org

Another challenge lies in the selective functionalization of the pyrazole ring carbons (C-4 and C-5). academie-sciences.fracademie-sciences.fr Direct C-H functionalization can lead to mixtures of C-4 and C-5 substituted products. academie-sciences.fr The use of blocking groups, such as an ester at the C-4 position, has been an effective strategy to direct arylation specifically to the C-5 position. academie-sciences.fracademie-sciences.fr

Furthermore, in molecules with both a carboxylic acid and an amide group, chemoselective reactions are important. For instance, when forming esters or amides from the carboxylic acid, the conditions must be chosen to avoid reactions with the C-5 carbamoyl (B1232498) group. This is generally achievable as carboxylic acids are more readily activated than primary amides under standard coupling or esterification conditions. The development of robust and selective methods is crucial for the efficient synthesis of well-defined pyrazole derivatives. dergipark.org.tracs.org

Structure Activity Relationship Sar Studies of 5 Carbamoyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Methodologies for Comprehensive SAR Elucidation

The elucidation of SAR for pyrazole (B372694) derivatives involves a multifaceted approach, combining synthetic chemistry with advanced analytical and computational techniques. A common strategy begins with the synthesis of a library of analogues where specific parts of the lead compound, such as 5-Carbamoyl-1H-pyrazole-3-carboxylic acid, are systematically modified. nih.govmdpi.com This allows researchers to probe the effects of different functional groups and substitution patterns on biological activity. nih.gov

Key methodologies employed include:

Combinatorial Chemistry and Parallel Synthesis: These techniques enable the rapid generation of a large number of diverse pyrazole derivatives. nih.gov For instance, a divergent synthetic approach can be used to create a variety of pyrazolyl acylhydrazones and amides, allowing for the exploration of different substituents at various positions on the pyrazole nucleus. mdpi.com

High-Throughput Screening (HTS): HTS is often used to screen large compound libraries against a specific biological target, quickly identifying initial "hits." nih.gov These hits then serve as the starting point for more focused SAR studies.

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable for confirming the structures of synthesized compounds and for studying their conformations and interactions with biological targets. nih.govresearchgate.net

Computational Modeling: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict the binding modes and affinities of new derivatives, helping to rationalize observed SAR data and guide the design of new compounds. nih.govnih.gov

A typical workflow for SAR elucidation might involve the initial identification of a lead compound through screening, followed by the synthesis of analogues with variations in substituents on the pyrazole ring. nih.govnih.gov These analogues are then tested in biological assays to determine their activity. The resulting data is analyzed to identify key structural features responsible for the observed activity, often with the aid of computational models. nih.gov This iterative process of design, synthesis, and testing allows for the progressive optimization of the lead compound.

Impact of Substituents on the Biological Interaction Profiles of Pyrazole Carboxamides

The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on the pyrazole ring. mdpi.com Modifications at various positions can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

For example, in the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, modifications to the alkyl substituent at the 1-position of the pyrazole ring were found to be crucial for improving properties related to cytochrome P450 (CYP) 1A2 induction. nih.gov Introducing branched alkyl groups, such as isobutyl, or saturated heterocyclic groups, like oxan-4-yl and piperidin-4-yl, effectively reduced this induction potential. nih.gov

In another study on pyrazole-based inhibitors of meprin α and β, the introduction of different substituents at the 3 and 5 positions of the pyrazole ring had a notable impact on inhibitory activity. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high potency against meprin α, replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) led to a decrease in activity. nih.gov Conversely, a cyclopentyl moiety at this position resulted in similar activity to the diphenyl parent compound. nih.gov

The electronic properties of substituents also play a significant role. For non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the electronic nature of the substituents on the pyrazole ring significantly influenced their potency. acs.org These examples underscore the importance of systematic exploration of substituents to optimize the biological profile of pyrazole carboxamide derivatives.

Conformational Analysis and its Influence on SAR (e.g., Hydrogen Bonding Directed Conformations)

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. For pyrazole derivatives, conformational preferences are often directed by intramolecular and intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net

Studies on model compounds containing a 3-amino-1H-pyrazole-5-carboxylic acid residue have shown that these molecules have distinct conformational preferences. nih.gov Using techniques like NMR, Fourier transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction, researchers have found that an extended conformation is often the most energetically favorable. nih.gov This preference is largely due to the formation of intramolecular hydrogen bonds within the residue. nih.govresearchgate.net

The nature of the substituents can influence this conformational equilibrium. For instance, when a C-terminal ester group is present, a second conformation becomes accessible, while N-terminal amide/urethane and C-terminal amide/hydrazide groups tend to lock the molecule in the extended conformation. nih.gov The N-unsubstituted 1H-pyrazole moiety itself is capable of forming specific hydrogen bonds that can lead to self-assembly into larger structures, such as homochiral dimers, through intermolecular hydrogen bonding and π-π stacking interactions. mdpi.com This ability to form defined three-dimensional structures through hydrogen bonding is a key aspect of their SAR.

The conformation of pyrazole derivatives can also be influenced by their interaction with the biological target. Molecular docking studies have shown that pyrazole analogs can adopt specific conformations to fit within the active site of enzymes like cyclooxygenase-2 (COX-2), forming hydrogen bonds and other interactions that contribute to their binding affinity. nih.gov

Role of the Carbamoyl (B1232498) Group in Modulating Molecular Interactions and Binding Affinity

The carbamoyl group (–CONH₂) is a key functional group in many biologically active pyrazole derivatives, playing a significant role in molecular interactions and binding affinity. This group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in the binding sites of proteins. mdpi.com

For instance, in the design of IRAK4 inhibitors, the carbamoyl group on the pyrazole ring is a critical feature. nih.gov Similarly, in pyrazole-based inhibitors of other kinases, the amide moiety, which is part of the carbamoyl group, often serves as a backbone to facilitate hydrogen bonds with key residues in the kinase's active site, thereby contributing to the inhibitory activity. mdpi.com

The importance of the carbamoyl group is further highlighted in studies of pyrazole carboxamides as antifungal agents. rsc.org The presence and orientation of this group can significantly influence the compound's ability to inhibit fungal growth. The ability of the carbamoyl group to participate in hydrogen bonding is a recurring theme in the SAR of these compounds, often being essential for anchoring the molecule within the target's binding pocket.

Role of the Carboxylic Acid Group in Modulating Molecular Interactions and Binding Affinity

The carboxylic acid group (–COOH) is another critical functional group in the SAR of pyrazole derivatives. Its acidic nature allows it to exist in its carboxylate form (–COO⁻) at physiological pH, enabling it to form strong ionic interactions and hydrogen bonds with positively charged or polar residues in a protein's active site. mdpi.com

In a study on pyrazole compounds as antibiotic adjuvants, the presence of a free carboxylic acid on the carboxamide substituent at position 4 of the pyrazole ring was a characteristic feature of a series of analogues. nih.gov The ability of the carboxylic acid group to engage in electrostatic interactions is often a key determinant of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Approaches (e.g., Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. rsc.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

For pyrazole carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. rsc.org In one study on novel pyrazole carboxamides with antifungal activity, a CoMFA model was developed that showed good predictive ability, with cross-validated (q²) and non-cross-validated (r²) values of 0.578 and 0.850, respectively. rsc.org Such models provide contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity, offering valuable insights for structural modification.

Another advanced QSAR technique is Topomer CoMFA, which combines the principles of Topomer technology and CoMFA. imist.ma This approach can be used to generate 3D-QSAR models for large datasets of compounds and has been applied to various classes of molecules to guide the design of new derivatives with improved activity. imist.ma

In addition to QSAR, other computational approaches like molecular docking are frequently used to complement SAR studies. nih.govnih.gov Docking simulations can predict the binding mode of a ligand within the active site of a target protein, providing a structural basis for understanding the observed SAR. nih.gov These computational tools are integral to modern drug discovery, enabling a more rational and efficient exploration of the chemical space around a lead compound like this compound.

Investigation of Biological Activity Mechanisms of 5 Carbamoyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Enzyme Inhibition Studies (e.g., Kinase Inhibitors like PI3Kδ, Carbonic Anhydrase Inhibition)

Derivatives of pyrazole-3-carboxylic acid have demonstrated significant inhibitory activity against several key enzymes, including phosphoinositide 3-kinases (PI3Ks) and carbonic anhydrases (CAs).

Kinase Inhibition:

Dual inhibition of PI3Kγ and PI3Kδ has become a promising strategy in cancer immunotherapy. nih.gov A series of pyrazolopyridine derivatives have been identified as potent and selective dual inhibitors of these kinases. nih.gov For instance, the compound IHMT-PI3K-315 showed IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays. nih.gov In cellular assays, it effectively inhibited the phosphorylation of AKT S473, a downstream target of PI3K, with EC₅₀ values of 0.028 μM and 0.013 μM for PI3Kγ and PI3Kδ, respectively. nih.gov

Other research has focused on developing selective PI3Kδ inhibitors based on a pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.commdpi.com Modifications to this scaffold, particularly at the C(2) position and with different amine subunits, have been shown to be crucial for enhancing the activity and selectivity of these inhibitors. mdpi.com

Carbonic Anhydrase Inhibition:

Various pyrazole-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

One study reported a series of phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids that selectively inhibited the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous hCA I and II, with inhibition constants (Kᵢ) in the micromolar range (4-50 μM). nih.gov Another series of pyrazole-carboxamides carrying a sulfonamide moiety showed potent inhibition of hCA I and hCA II, with Kᵢ values ranging from 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. nih.gov

The inhibitory effects are often studied in vitro using methods like the stopped-flow CO₂ hydrase assay. nih.gov The data from these studies highlight how structural modifications to the pyrazole-3-carboxylic acid scaffold can lead to potent and selective enzyme inhibitors.

| Compound/Series | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| IHMT-PI3K-315 | PI3Kγ | IC₅₀ = 4.0 nM | nih.gov |

| IHMT-PI3K-315 | PI3Kδ | IC₅₀ = 9.1 nM | nih.gov |

| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids | hCA IX, hCA XII | Kᵢ = 4-50 μM | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | hCA I | Kᵢ = 0.063–3.368 µM | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | hCA II | Kᵢ = 0.007–4.235 µM | nih.gov |

| Amide derivatives of 5-amino-1,3,4-thiadiazole 2-sulfonamide | hCA-I | I₅₀ = 1.2-2.2 nM (hydratase) | bohrium.com |

| Amide derivatives of 5-amino-1,3,4-thiadiazole 2-sulfonamide | hCA-II | I₅₀ = 0.4-2 nM (hydratase) | bohrium.com |

Receptor Agonist/Antagonist Studies (e.g., Nicotinic Acid Receptor RUP25 Agonists)

Substituted pyrazole-3-carboxylic acids have been investigated as agonists for the nicotinic acid receptor, also known as GPR109a or RUP25. google.comnih.gov This receptor is a target for treating dyslipidemia. google.comnih.gov While nicotinic acid is an effective drug, its use is limited by side effects like skin flushing. nih.gov The development of partial agonists is a strategy to mitigate these effects.

A series of 5-substituted pyrazole-3-carboxylic acids were synthesized and found to have a substantial affinity for the nicotinic acid receptor. nih.gov Their potency and intrinsic activity were determined through [³⁵S]GTPγS binding assays using rat adipocyte and spleen membranes. nih.gov

Key findings from these studies include:

5-propylpyrazole-3-carboxylic acid (4f) and 5-butylpyrazole-3-carboxylic acid (4g) were identified as potent partial agonists. nih.gov

Compound 4g had a Kᵢ value of 0.072 µM, an EC₅₀ value of 4.12 µM, and a relative intrinsic activity of 75% compared to nicotinic acid. nih.gov

The aralkyl derivative 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid (4q) was also highly active but with a lower intrinsic activity of 39%. nih.gov

These studies demonstrate that the pyrazole-3-carboxylic acid scaffold can be effectively modified to produce partial agonists of the nicotinic acid receptor, offering a potential therapeutic advantage. nih.gov

| Compound | Target Receptor | Affinity (Kᵢ) | Potency (EC₅₀) | Relative Intrinsic Activity | Reference |

|---|---|---|---|---|---|

| 5-propylpyrazole-3-carboxylic acid (4f) | Nicotinic Acid Receptor (RUP25) | ~0.15 µM | ~6 µM | ~50% | nih.gov |

| 5-butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor (RUP25) | 0.072 µM | 4.12 µM | 75% | nih.gov |

| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid (4q) | Nicotinic Acid Receptor (RUP25) | Not specified | Not specified | 39% | nih.gov |

Interaction with Specific Cellular Pathways (e.g., Modulation of Metabolic Pathways)

Derivatives of pyrazole (B372694) carboxylic acids have been shown to interact with and modulate key cellular metabolic pathways. A significant example is the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an essential enzyme in the NAD salvage pathway. nih.gov

Potent inhibitors of human NAMPT containing a 1H-pyrazolo[3,4-b]pyridine core have been identified through structure-based design. nih.gov These compounds demonstrated nanomolar antiproliferation activities in in vitro cancer cell line experiments. nih.gov One representative compound, when tested in a mouse xenograft tumor model, showed encouraging in vivo efficacy. nih.gov

Interestingly, this compound was a potent inhibitor of the NAMPT enzyme from mice but was only weakly active in vitro against mouse tumor cell lines. nih.gov It also produced minimal effects on in vivo NAD levels in mice, suggesting a complex relationship between enzyme inhibition and cellular activity that can be species-dependent. nih.gov The activation of the GPR109a receptor by pyrazole derivatives also impacts metabolic pathways by lowering intracellular cAMP levels, which in turn reduces the activity of protein kinase A and decreases the hydrolysis of triglycerides. psu.edu

Molecular Docking and Binding Mode Analysis of 5-Carbamoyl-1H-Pyrazole-3-Carboxylic Acid Analogues

Molecular docking and binding mode analysis are crucial computational tools used to understand the interactions between pyrazole derivatives and their biological targets at the molecular level. These studies provide insights that guide the rational design of more potent and selective compounds.

For carbonic anhydrase inhibitors, docking studies have been performed to analyze the binding of pyrazole derivatives to the enzyme's active site. nih.govijpbs.com The graphical user interface program "Auto-Dock Tools" is often used for these simulations. ijpbs.com The analysis of these docking studies reveals key interactions, such as hydrogen bonding, with amino acid residues in the active site, which are essential for the inhibitory activity. tandfonline.com

In the case of PI3Kδ inhibitors, docking calculations have been instrumental in understanding the structure-activity relationships (SAR). mdpi.com These studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to enhanced binding affinity and selectivity. mdpi.com

Similarly, for acrosin inhibitors, molecular docking simulations have been used to explore the binding mode of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives within the catalytic domain of the enzyme. nih.gov These computational approaches, combined with experimental data, provide a comprehensive understanding of the molecular basis of the biological activity of these compounds.

In Vitro Mechanistic Assays for Biological Activity Profiling

A variety of in vitro mechanistic assays are employed to profile the biological activity of this compound derivatives and to elucidate their mechanisms of action.

For enzyme inhibitors, specific assays are used to quantify their potency and selectivity. The inhibitory activity of carbonic anhydrase inhibitors is often evaluated using a stopped-flow CO₂ hydrase assay. nih.gov For kinase inhibitors like those targeting PI3K, biochemical assays are used to determine IC₅₀ values. nih.gov Furthermore, cell-based assays, such as measuring the phosphorylation of downstream targets like AKT, provide evidence of target engagement within a cellular context. nih.gov

To study receptor agonists and antagonists, radioligand binding assays are commonly used to determine the affinity of the compounds for the receptor. nih.gov For example, the affinity of pyrazole derivatives for the nicotinic acid receptor was measured by their ability to inhibit the binding of [³H]nicotinic acid to spleen membranes. nih.gov Functional assays, such as the [³⁵S]GTPγS binding assay, are then used to determine the potency (EC₅₀) and intrinsic activity of the compounds, distinguishing between full and partial agonists. nih.gov

For compounds with potential anti-inflammatory activity, in vitro assays such as the inhibition of protein denaturation and cell membrane protection assays are utilized. mdpi.com Additionally, the expression of inflammatory markers like COX-2 can be measured to assess their effects at the molecular level within cells. mdpi.com

Advanced Characterization and Analytical Methodologies for 5 Carbamoyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of pyrazole (B372694) derivatives, offering non-destructive and highly informative data regarding the electronic and atomic arrangement within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrazole derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectra provide information on the number and type of protons in a molecule. For a derivative like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the pyrazole ring proton (H4) typically appears as a singlet, with other signals corresponding to substituents like methyl groups or phenyl rings. mdpi.com In N-arylpyrazole derivatives, the pyrazole proton can exhibit a downfield shift. researchgate.net

¹³C NMR spectroscopy identifies the different carbon environments. In pyrazole rings, the C3, C4, and C5 carbons show distinct chemical shifts. For instance, in methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the C4 carbon signal is sharp, while the C3 and C5 signals may be broadened due to tautomerism. ktu.edu

2D NMR techniques are crucial for assigning complex structures and establishing connectivity:

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, simplifying the assignment of protonated carbons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for identifying quaternary carbons and piecing together the molecular skeleton. ktu.edumdpi.comnih.gov For example, HMBC can show correlations between a methyl group's protons and a pyrazole ring's quaternary carbon, confirming its point of attachment. ktu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, which is critical for determining stereochemistry and the relative orientation of substituents. ktu.edumdpi.comnih.gov NOESY can show through-space correlations between protons on the pyrazole ring and adjacent substituent groups, confirming their proximity. mdpi.comnih.gov

Interactive Table: Typical NMR Data for Pyrazole Derivatives

| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | Pyrazole H4 | 5.9 - 8.0 | Position and electronic environment of the pyrazole ring proton. mdpi.comresearchgate.net |

| ¹H | NH (Amide/Pyrazole) | 7.0 - 13.0 (often broad) | Presence of N-H protons; exchangeable with D₂O. |

| ¹H | OH (Carboxylic Acid) | 10.0 - 13.0 (broad) | Presence of the acidic proton. |

| ¹³C | Pyrazole C3/C5 | 135 - 160 | Chemical environment of substituted pyrazole carbons. ktu.edu |

| ¹³C | Pyrazole C4 | 100 - 115 | Chemical environment of the unsubstituted pyrazole carbon. ktu.edu |

| ¹³C | C=O (Carboxyl) | 160 - 180 | Presence of the carboxylic acid carbonyl group. |

| ¹³C | C=O (Amide) | 165 - 185 | Presence of the carbamoyl (B1232498) carbonyl group. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For 5-Carbamoyl-1H-pyrazole-3-carboxylic acid, key functional groups include the carboxylic acid, the primary amide (carbamoyl group), and the pyrazole ring itself.

The carboxylic acid functional group is identified by a very broad O–H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching bands. lumenlearning.comlibretexts.orgvscht.cz The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp absorption between 1760 and 1690 cm⁻¹. lumenlearning.comlibretexts.org

The carbamoyl group is characterized by N-H stretching vibrations, which typically appear as one or two bands in the 3500-3100 cm⁻¹ region for a primary amide. The amide C=O stretching (Amide I band) is a very strong absorption usually found between 1680 and 1630 cm⁻¹.

The pyrazole ring exhibits several characteristic vibrations, including C-H stretching (around 3100-3000 cm⁻¹), C=C and C=N in-ring stretching (1600-1400 cm⁻¹), and N-H stretching. lumenlearning.com

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 3300–2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1760–1690 | Strong |

| Carboxylic Acid | C–O stretch | 1320–1210 | Medium |

| Amide (Carbamoyl) | N–H stretch (primary) | ~3350 and ~3180 | Medium (two bands) |

| Amide (Carbamoyl) | C=O stretch (Amide I) | ~1670 | Strong |

| Pyrazole Ring | N–H stretch | ~3200 | Medium, Broad |

| Pyrazole Ring | C–H stretch (aromatic) | 3100–3000 | Medium-Weak |

| Pyrazole Ring | C=N, C=C stretch | 1600–1400 | Medium-Weak |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to the third or fourth decimal place), which allows for the unambiguous determination of a compound's elemental formula. researchgate.net This is a critical step in identifying new compounds or confirming the structure of a synthesized molecule. mdpi.comnih.gov HRMS can distinguish between molecules with the same nominal mass but different elemental compositions by resolving their isotopic patterns. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. For this compound, characteristic fragmentation might include the loss of water (H₂O), ammonia (B1221849) (NH₃), carbon monoxide (CO), or carbon dioxide (CO₂).

Interactive Table: HRMS Data for a Hypothetical Pyrazole Derivative (C₄H₄N₂O₂)

| Parameter | Value | Significance |

| Formula | C₄H₄N₂O₂ | Pyrazole-5-carboxylic acid |

| Calculated Mass [M+H]⁺ | 113.03455 | Theoretical exact mass for the protonated molecule. |

| Observed Mass [M+H]⁺ | 113.03450 | Experimentally measured mass, confirming the elemental composition. |

| Mass Accuracy | < 5 ppm | High accuracy validates the proposed molecular formula. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The pyrazole ring, being an aromatic heterocycle, exhibits characteristic UV absorptions. The position and intensity of the absorption maxima (λ_max) can be influenced by the nature and position of substituents on the ring as well as the solvent used. For pyrazole itself, the absorption spectrum is typically observed in the 200–240 nm range. researchgate.netnist.gov The presence of chromophoric groups like carbonyls from the carboxylic acid and carbamoyl moieties can shift these absorptions to longer wavelengths.

Interactive Table: Typical UV-Vis Absorption Data for Pyrazole Derivatives

| Compound Type | Typical λ_max (nm) | Solvent |

| 1H-Pyrazole | ~210 | Gas Phase nist.gov |

| Substituted Pyrazoles | 220 - 280 | Ethanol/Acetonitrile mdpi.com |

| Phenyl-substituted Pyrazolone | ~250 | Not Specified nist.gov |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles with very high precision. mdpi.com The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

For pyrazole derivatives, this analysis confirms the planarity of the pyrazole ring and determines the conformation of its substituents. mdpi.comresearchgate.net A key aspect revealed by crystallography is the nature of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. In the case of this compound, strong hydrogen bonds are expected, involving the carboxylic acid (forming O-H···O dimers), the amide (N-H···O), and the pyrazole N-H groups. nih.gov These interactions are crucial for understanding the solid-state properties of the compound.

Interactive Table: Example Crystallographic Data for a Pyrazole Derivative

| Parameter | Example Value (Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) mdpi.com | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell. |

| a (Å) | 9.5408(16) | Unit cell dimensions. |

| b (Å) | 9.5827(16) | Unit cell dimensions. |

| c (Å) | 11.580(2) | Unit cell dimensions. |

| β (°) | 105.838(3) | The angle of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding Networks, Crystal Packing)

The supramolecular architecture of this compound and its derivatives is predominantly governed by a network of hydrogen bonds. These interactions dictate the crystal packing and ultimately influence the physicochemical properties of the solid-state material. The presence of multiple hydrogen bond donors (the pyrazole N-H, the amide N-H, and the carboxylic acid O-H) and acceptors (the pyrazole N, the amide C=O, and the carboxylic acid C=O and O-H) allows for the formation of intricate and robust hydrogen bonding networks.

In related pyrazole derivatives, extensive hydrogen bonding is a common feature. For instance, in the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the packing is consolidated by a combination of O-H···N and C-H···O interactions, resulting in the formation of molecular chains. researchgate.net Similarly, in bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid, molecules are linked into zig-zag chains by intermolecular carboxyl-carboxyl hydrogen bonds. mdpi.com

For this compound, it is anticipated that the carboxamide and carboxylic acid moieties will engage in strong intermolecular hydrogen bonding. The amide group can form classic N-H···O=C hydrogen bonds, leading to the formation of dimers or extended chains. The carboxylic acid group is also prone to forming strong O-H···O=C hydrogen bonds, often resulting in dimeric structures. Furthermore, the pyrazole ring itself can participate in N-H···N or N-H···O hydrogen bonds, further stabilizing the crystal lattice. The interplay of these various hydrogen bonds leads to a highly organized and stable three-dimensional supramolecular assembly. The specific nature of these interactions can be definitively determined through single-crystal X-ray diffraction studies.

Tautomerism Studies in the Solid State

Pyrazole derivatives, including this compound, can exhibit tautomerism, which is the migration of a proton between two or more positions. For 3(5)-substituted pyrazoles, annular tautomerism involving the movement of the proton between the two nitrogen atoms of the pyrazole ring is of particular interest. The predominant tautomer in the solid state can be investigated using techniques such as solid-state NMR (ssNMR) and X-ray crystallography.

A study on the closely related compound, 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, revealed that in the solid state, the compound exists exclusively as the 1H-pyrazole-3-(N-tert-butyl)-carboxamide tautomer, as confirmed by 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net This preference for the 3-substituted tautomer is often influenced by the electronic nature of the substituents on the pyrazole ring. mdpi.com It is plausible that this compound also favors a specific tautomeric form in the solid state due to the stabilizing effects of the crystal packing and intermolecular hydrogen bonding.

Solid-state NMR is a powerful tool for studying tautomerism as it provides information about the local chemical environment of each atom in the solid state. mdpi.commdpi.com By analyzing the chemical shifts of the carbon and nitrogen atoms in the pyrazole ring, it is possible to distinguish between the different tautomers. For instance, in the case of pyrazole-4-carboxylic acid, solid-state 15N CP/MAS NMR was instrumental in demonstrating a dynamic proton disorder in the hydrogen-bonded chains. nih.gov

Elemental Analysis for Compositional Verification

The theoretical elemental composition of this compound is:

Carbon (C): 38.72%

Hydrogen (H): 3.25%

Nitrogen (N): 27.09%

Experimental data from elemental analysis of newly synthesized batches of the compound or its derivatives should closely match these theoretical values. Any significant deviation may indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Below is a table showing representative elemental analysis data for related pyrazole derivatives.

| Compound Name | Molecular Formula | Calculated (%) C | Found (%) C | Calculated (%) H | Found (%) H | Calculated (%) N | Found (%) N |

| 4-benzoyl-N-(ethylcarbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | C₂₇H₂₁F₃N₄O₃ | 64.03 | 63.88 | 4.18 | 4.20 | 11.06 | 11.02 |

| 4-benzoyl-N-(cyclohexylcarbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | C₃₂H₂₈F₃N₄O₃ | 66.43 | 66.25 | 4.88 | 4.86 | 9.68 | 9.65 |

| 1,5-Bis(pyrazol-1-yl)pentane-4,4′-dicarboxylic acid | C₁₃H₁₆N₄O₄ | 53.42 | 53.6 | 5.52 | 5.7 | 19.17 | 19.0 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the assessment of purity and for the separation of this compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that allows for the accurate quantification of the purity of a sample. For a polar compound like this compound, reversed-phase HPLC is a suitable method. A patent for the synthesis of the related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, reports a purity of 99.93% as determined by HPLC, demonstrating the utility of this technique for quality control. chemicalbook.com While the specific conditions were not detailed, a typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol). sielc.com Detection is commonly achieved using a UV detector, as the pyrazole ring is a chromophore.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable TLC system for this compound would likely involve a silica gel plate as the stationary phase and a polar solvent mixture, such as ethyl acetate/methanol or dichloromethane/methanol, as the mobile phase. The spots can be visualized under UV light or by staining with an appropriate reagent.

A representative table of HPLC conditions for a related pyrazole carboxylic acid is provided below.

| Parameter | Condition |

| Column | Newcrom R1 (a reverse-phase column) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible with formic acid replacing phosphoric acid |

| Application | Analysis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- |

Advanced Analytical Derivatization Strategies for Carboxylic Acid Moieties in LC Analysis

While direct HPLC analysis of this compound is feasible, derivatization of the carboxylic acid moiety can be employed to enhance its chromatographic properties and detection sensitivity, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Carboxylic acids can sometimes exhibit poor chromatographic behavior in reversed-phase LC and may have weak ionization efficiency in mass spectrometry. nih.gov

Derivatization strategies typically involve converting the carboxylic acid into an ester or an amide. This chemical modification can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns, and can introduce a readily ionizable group, thereby improving the signal in mass spectrometry. nih.govdntb.gov.ua

Common derivatization reactions for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.

Amidation: Activating the carboxylic acid with a coupling agent (e.g., a carbodiimide) followed by reaction with an amine to form an amide. nih.gov

For LC-MS applications, derivatizing agents that introduce a permanently charged group or a group that is easily protonated are particularly useful. For example, reagents containing a quaternary ammonium (B1175870) group can be used to introduce a positive charge, enhancing detection in positive ion mode ESI-MS. semanticscholar.org Isotopic labeling derivatization is another advanced strategy where a labeled derivatizing agent is used, which can aid in quantification and identification. nih.gov

The selection of a derivatization strategy depends on the specific analytical challenge, such as improving chromatographic resolution, increasing detection sensitivity, or enabling a particular mode of mass spectrometric analysis.

Computational and Theoretical Studies on 5 Carbamoyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study pyrazole (B372694) derivatives. researchgate.netnih.gov

DFT, particularly with hybrid functionals like B3LYP, is frequently used to optimize the molecular geometry of pyrazole-based compounds, determining their most stable three-dimensional structures. nih.govnih.gov Such calculations can be performed in the gas phase or in the presence of a solvent to simulate different chemical environments. researchgate.net For instance, a comprehensive DFT study on the related molecule 3-(2-furyl)-1H-pyrazole-5-carboxylic acid utilized the B3LYP functional with a 6-31G(d) basis set to determine its optimized geometry and vibrational frequencies. nih.gov These calculations also yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests high electronic stability and lower chemical reactivity. nih.gov

| Calculation Method | Purpose | Typical Outputs | Relevance to Pyrazole Systems |

| Density Functional Theory (DFT) | To calculate the electronic structure of many-body systems. | Optimized molecular geometry, HOMO/LUMO energies, vibrational frequencies, reaction energies. | Widely used for predicting the structure, stability, and reactivity of pyrazole derivatives. researchgate.netnih.govnih.gov |

| Hartree-Fock (HF) | An approximation method for the determination of the wave function and energy of a quantum many-body system. | Molecular orbital energies, electronic wave function. | A foundational method, often used as a starting point for more advanced calculations. |

| Time-Dependent DFT (TD-DFT) | An extension of DFT to study excited states and electronic spectra. | UV-Vis absorption wavelengths, electronic transition properties. | Used to investigate the spectroscopic properties of pyrazole compounds. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum.

Red/Orange Regions: Indicate negative electrostatic potential, rich in electron density. These areas correspond to nucleophilic sites, prone to attack by electrophiles.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are electrophilic sites, susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

In a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MEP analysis revealed that the oxygen atoms of the carboxylic group were pronounced red-orange regions, identifying them as primary sites for electrophilic interactions. nih.gov For 5-Carbamoyl-1H-pyrazole-3-carboxylic acid, one would similarly expect the oxygen atoms of both the carboxylic acid and carbamoyl (B1232498) groups, as well as the pyridine-like nitrogen of the pyrazole ring, to exhibit high electron density (negative potential), making them key sites for intermolecular interactions like hydrogen bonding.

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the most stable spatial arrangement of atoms in a molecule, known as the global energy minimum conformation. Computational methods, particularly DFT, are used to perform geometry optimization, a process that systematically alters the molecule's geometry to find the structure with the lowest possible energy. nih.govnih.gov

These studies are crucial for understanding how a molecule will interact with biological targets like proteins, as its conformation dictates its shape and ability to fit into a binding site. For example, theoretical investigations into 3-(2-furyl)-1H-pyrazole-5-carboxylic acid showed that the molecule adopts a planar conformation, where all atoms lie in the same plane, which is stabilized by the conjugated π-systems of its rings. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Activity (e.g., Topological Polar Surface Area (TPSA), LogP)

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) studies and for predicting a compound's pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which influences its solubility and ability to cross biological membranes.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, computational tools provide predictions for these key descriptors.

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C₅H₅N₃O₃ uni.lu | Basic chemical identity. |

| Molecular Weight | 155.11 g/mol | Influences diffusion and transport properties. |

| XlogP | -0.7 uni.lu | Indicates the compound is hydrophilic (more soluble in water than in lipids). |

In Silico Screening and Rational Drug Design Approaches

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and serving as a template for the rational design of new therapeutic agents. frontiersin.org Computational approaches are central to this process.

Rational Drug Design: Involves designing molecules that are predicted to bind to a specific biological target, such as an enzyme or receptor. This is exemplified by the design of pyrazole derivatives as inhibitors for targets like xanthine (B1682287) oxidase and dihydroorotate (B8406146) dehydrogenase of Plasmodium falciparum (PfDHODH). nih.govnih.gov

In Silico Screening: Uses computer models to screen large libraries of virtual compounds against a target protein to identify potential hits.

Molecular Docking: A key technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netnih.gov Docking studies on pyrazole analogs have been used to understand their interactions with the ATP-binding pocket of kinases like MEK, revealing how specific functional groups contribute to hydrophobic interactions and inhibitory activity. frontiersin.org

Patents identify this compound as a potential bromodomain inhibitor and an agonist for nicotinic acid receptors, highlighting its relevance in drug discovery efforts guided by such computational strategies. chiralen.com

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify intermediates, predict products, and analyze transition states (TS)—the highest energy point along the reaction coordinate.

A key feature of a true transition state on a potential energy surface is the presence of a single imaginary vibrational frequency. mdpi.com Theoretical studies on the reaction between a pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine (B105623) successfully located the transition states for the nucleophilic addition steps. mdpi.com One such transition state was characterized by an imaginary frequency of –281 cm⁻¹, confirming its identity and providing detailed insight into the bond-forming and bond-breaking processes. mdpi.com Furthermore, DFT calculations have been used to explain complex reaction outcomes, such as the isomerization mechanism of N-nitropyrazoles during synthesis. mdpi.com These theoretical investigations allow for a deeper understanding of reaction feasibility and selectivity, aiding in the optimization of synthetic routes. researchgate.netresearchgate.net

Applications of 5 Carbamoyl 1h Pyrazole 3 Carboxylic Acid in Specialized Chemical Fields Academic Research Focus

Role in Agrochemical Research and Development

The pyrazole (B372694) nucleus is integral to the development of modern agricultural chemicals. scielo.brdergipark.org.trresearchgate.net Compounds containing this scaffold are known to exhibit a range of biological activities, leading to their use in commercial fungicides, herbicides, and insecticides. google.com The functional groups on 5-Carbamoyl-1H-pyrazole-3-carboxylic acid provide reactive handles for synthetic chemists to build more complex molecules with desired agrochemical properties.

This compound and its close analogs are significant intermediates in the synthesis of advanced herbicides and fungicides. google.comd-nb.info The pyrazole-carboxamide structure is a recognized "core" for many active agrochemical ingredients, and this particular molecule provides a pre-functionalized platform for further elaboration. scielo.br

Research has shown that pyrazole-carboxamide derivatives are a critical class of compounds for controlling plant pathogens. scielo.br The general synthetic strategy involves the conversion of the carboxylic acid group into a more reactive species, such as an acid chloride. This activated intermediate can then be reacted with a wide array of amines or alcohols to produce a library of pyrazole-carboxamide or ester derivatives. For instance, the synthesis of novel pyrazole-carboxamides with fungicidal activity against pathogens like Colletotrichum gloeosporioides has been demonstrated starting from a related pyrazole-4-carboxylic acid. scielo.br Similarly, a patent for pyrazole carboxanilide fungicides highlights the importance of this structural class.

A closely related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, is explicitly mentioned as a key molecular fragment for synthesizing a variety of heterocyclic compounds, including those with fungicidal and herbicidal activities. google.com Given the structural similarity between the acetyl and carbamoyl (B1232498) groups, this compound serves the same fundamental role as a versatile building block for creating diverse agrochemical candidates. The process allows for the systematic modification of the molecule to optimize efficacy against specific plant diseases and pests. scielo.brd-nb.info

| Starting Material Class | Key Transformation | Resulting Agrochemical Class | Target Application | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | Conversion to acid chloride, followed by amidation | Pyrazole Carboxanilides/Carboxamides | Fungicides | scielo.br |

| 5-Acetyl-1H-pyrazole-3-carboxylic acid | Use as a molecular fragment in multi-step synthesis | Various Heterocyclic Compounds | Fungicides, Herbicides | google.com |

| 1H-Pyrazole-5-carboxylic acid | Esterification/Amidation with heterocyclic moieties | Pyrazole-oxazole/thiazole esters | Insecticides | d-nb.info |

Pyrazole-based compounds are among the most effective nitrification inhibitors used in agriculture to improve nitrogen fertilizer efficiency and reduce environmental impact. researchgate.netnih.gov The primary mechanism of action for pyrazole-based inhibitors, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP), involves the specific targeting of ammonia-oxidizing bacteria (AOB). nih.govnih.gov

The key to their inhibitory effect lies in the pyrazole ring's ability to act as a copper chelator. nih.govehu.es The ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first and rate-limiting step of nitrification (the oxidation of ammonia to hydroxylamine), is a copper-dependent enzyme. researchgate.net Pyrazole compounds, including by extension this compound, are understood to inhibit this process by forming stable complexes with the copper ions at the active site of the AMO enzyme. nih.gov This binding action effectively deactivates the enzyme, thereby halting the nitrification process and preventing the rapid conversion of ammonium (B1175870) to nitrate (B79036). researchgate.netnih.gov

Research has demonstrated that the application of dimethylpyrazole-based inhibitors significantly impedes the metabolic activity and abundance of AOB in soil, with little to no effect on other microbial populations like ammonia-oxidizing archaea (AOA) or denitrifiers in many soil types. nih.govresearchgate.net This targeted action helps to retain nitrogen in the less mobile ammonium form for longer periods, enhancing its availability for plant uptake and reducing nitrogen loss through nitrate leaching and nitrous oxide emissions. nih.govresearchgate.net The pyrazole core of this compound is the critical functional component for this activity.

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Cofactor Involved | Outcome | Reference |

|---|---|---|---|---|---|

| Dimethylpyrazole (DMP) derivatives | Ammonia Monooxygenase (AMO) | Chelation of the active site metal ion | Copper (Cu²⁺) | Inhibition of ammonia-oxidizing bacteria (AOB) growth and activity | researchgate.netnih.gov |

Contributions to Medicinal Chemistry Research

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. scirp.orgnih.gov this compound provides a robust and functionalized framework for the design and synthesis of new therapeutic agents. Its carboxylic acid and amide groups can act as key hydrogen bond donors and acceptors, crucial for binding to biological receptors and enzymes.

The pyrazole ring is a fundamental building block in the development of protein kinase inhibitors, a critical class of drugs for targeted cancer therapy. A series of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were designed and synthesized, showing potent inhibitory activity against acrosin, a type of serine protease. nih.gov While not a kinase, this highlights the utility of the pyrazole-3-carboxamide scaffold in designing enzyme inhibitors.

More broadly, the pyrazole motif is central to many kinase inhibitors because its structure is well-suited to fit into the ATP-binding pocket of these enzymes. The nitrogen atoms of the pyrazole ring can form key hydrogen bonds, while the substituents on the ring can be modified to achieve selectivity and potency for specific kinases. A patent for pyrazole derivatives as bromodomain inhibitors further underscores the relevance of this scaffold in targeting proteins involved in cellular signaling pathways that can be dysregulated in cancer. chiralen.com The structure of this compound, with its defined substitution pattern, offers a reliable starting point for creating focused libraries of potential kinase inhibitors through synthetic modifications at the carbamoyl and carboxylic acid positions.

This compound and its derivatives have proven to be a fruitful scaffold for the discovery of new receptor modulators. The strategic placement of functional groups on the pyrazole ring allows for the fine-tuning of interactions with G protein-coupled receptors (GPCRs) and other receptor types.

Patents have been filed for 5-substituted-1H-pyrazole-3-carboxylic acid derivatives as agonists for the nicotinic acid receptor, intended for the treatment of dyslipidemia. google.comchiralen.com In another area of research, the modification of the pyrazole-3-carboxamide scaffold has led to the development of potent and selective ligands for cannabinoid (CB) receptors. nih.gov For example, new 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized that act as either CB1 or CB2 receptor ligands, demonstrating the scaffold's versatility. nih.gov Furthermore, research into agonists for the apelin receptor, a target for cardiometabolic diseases, has identified novel pyrazole-based small molecules, which were optimized from a pyrazole-3-carboxylate core. nih.gov

| Derivative Class | Target Receptor | Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| 5-Substituted-1H-pyrazole-3-carboxylic acids | Nicotinic Acid Receptor | Agonist | Dyslipidemia | google.comchiralen.com |

| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Cannabinoid Receptors (CB1/CB2) | Ligand (Agonist/Antagonist) | Various | nih.gov |

| 5-(2,6-Dimethoxyphenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid derivatives | Apelin Receptor (APJ) | Agonist | Cardiometabolic Diseases | nih.gov |

Beyond specific targets, this compound is an exemplary building block for generating novel chemical entities with a wide spectrum of biological activities. scirp.orgresearchgate.net Its polyfunctional nature allows it to be a starting point in combinatorial chemistry and fragment-based drug discovery campaigns.

The synthesis of various pyrazole-3-carboxylic acid derivatives has led to compounds with significant antimicrobial properties. dergipark.org.trresearchgate.net For example, by converting the carboxylic acid to its acid chloride, a range of amide and hydrazide derivatives can be synthesized, some of which show activity against Gram-positive and Gram-negative bacteria. dergipark.org.trresearchgate.net Other studies have focused on creating pyrazole derivatives that act as selective inhibitors of human carbonic anhydrase isoforms, which are targets for conditions like glaucoma and certain cancers. nih.gov

The adaptability of the pyrazole core is further demonstrated by its use in synthesizing fused heterocyclic systems, such as pyrazolopyridazinones, by reacting the pyrazole-3-carboxylic acid with hydrazine (B178648) derivatives. dergipark.org.tr These more complex structures open up new avenues for biological activity. Therefore, this compound is not just a precursor for a single class of drugs but a versatile platform for the exploration of new chemical space and the discovery of entirely new bioactive molecules. scirp.orgnih.gov

Material Science Applications

Currently, there is a lack of specific, publicly available research detailing the incorporation of this compound into polymer formulations for property enhancement. While pyrazole-based compounds, in general, are recognized for their potential in material science due to their coordination capabilities and structural versatility, dedicated studies on this particular molecule's role in polymer science are not prominently documented in the searched scientific literature. The presence of both a carboxylic acid and a carbamoyl group suggests potential for hydrogen bonding and coordination, which are desirable features for modifying polymer properties. However, without specific research examples, any discussion on its application in this area would be speculative.

Future Directions and Emerging Research Avenues for 5 Carbamoyl 1h Pyrazole 3 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives is a well-established field, but the focus is increasingly shifting towards greener, more efficient methods. researchgate.netias.ac.in Traditional syntheses often involve hazardous solvents and produce significant waste. researchgate.net Future research concerning 5-Carbamoyl-1H-pyrazole-3-carboxylic acid and its precursors will likely prioritize the adoption of novel and sustainable synthetic strategies.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly efficient. mdpi.com One-pot, four-component reactions have been successfully used to synthesize pyrano[2,3-c]pyrazoles in aqueous media, demonstrating high atom economy and simplified work-up procedures. ias.ac.inmdpi.com Applying MCRs to the core synthesis of substituted pyrazole-3-carboxylic acids could significantly streamline the production process.

Green Catalysis: The use of environmentally benign catalysts is a central theme in sustainable chemistry. nih.gov Research into nano-catalysts, such as nano copper immobilized on layered double hydroxides (LDH), has shown remarkable efficiency in synthesizing pyrazole derivatives in green solvents like water/ethanol mixtures. nih.gov Similarly, nano-ZnO has been effective in catalyzing the condensation reactions required for pyrazole ring formation. nih.gov Future work could develop specific catalysts for the regioselective synthesis of this compound.

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are emerging as powerful tools in organic chemistry. sci-hub.senih.gov These methods can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning perfectly with the principles of green chemistry. ias.ac.innih.gov

Development of Highly Selective and Potent Derivatives

The core structure of this compound is a "privileged scaffold," meaning it can bind to multiple biological targets. mdpi.comorientjchem.org The future of this compound lies in creating derivatives with high potency and selectivity for specific therapeutic targets, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are crucial for this endeavor. nih.govresearchgate.net Research has shown that specific substitutions on the pyrazole ring system are critical for activity. For instance, studies on cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were essential for potent activity. nih.govacs.org

Emerging research focuses on modifying the core to target a range of diseases:

Kinase Inhibitors: Pyrazole derivatives are extensively studied as kinase inhibitors for cancer therapy. researchgate.netmdpi.com A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were recently designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), demonstrating nanomolar activity against both wild-type and drug-resistant mutant forms. nih.gov

Anti-inflammatory Agents: By modifying the pyrazole scaffold, researchers have developed potent antagonists for the P2Y14 receptor, a target for innate immune system diseases. nih.gov The optimized derivative, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, showed an IC50 of 1.93 nM and significant anti-inflammatory effects in preclinical models. nih.gov

Pest Control: Pyrazole carboxamides are also vital in agriculture. nih.gov Novel derivatives have been synthesized that show potent insecticidal activity, highlighting the versatility of the scaffold beyond medicine. nih.govresearchgate.net

| Derivative Class/Compound | Target/Activity | Key Research Finding | Reference |

|---|---|---|---|

| 5-Amide-1H-pyrazole-3-carboxyl Derivatives | P2Y14R Antagonist (Anti-inflammatory) | Compound 16 showed an IC50 of 1.93 nM and effectively reduced inflammatory cytokines in an in vivo model. | nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamide Derivatives | Pan-FGFR Covalent Inhibitors (Anticancer) | Compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and a key gatekeeper mutant. | nih.gov |

| 1H-pyrazole-3-carboxamide Derivatives | DNA-Binding Agents (Anticancer) | Compound pym-5 showed high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA. | nih.gov |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives | Anti-inflammatory | Derivatives with dimethoxyphenyl substitutions exhibited significant anti-inflammatory activity in a rat paw edema model. | nih.gov |

Advanced Computational Modeling for Predicting Complex Interactions

Computational chemistry is an indispensable tool for accelerating drug discovery. For a molecule like this compound, in silico methods can predict how its derivatives will interact with biological targets, saving significant time and resources.